molecular formula C10H6F2N2O B13078947 3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde

3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13078947
M. Wt: 208.16 g/mol
InChI Key: KWEZAVDGBZVVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde is a multifunctional chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and chemical biology. Its structure incorporates two distinct pharmacophoric elements: an imidazole ring and a benzaldehyde moiety substituted with fluorine atoms. The imidazole ring is a prominent feature in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metals, and is present in a wide range of bioactive molecules with reported antibacterial, antifungal, antitumor, and antiviral activities . The benzaldehyde group serves as a versatile handle for synthetic elaboration, most commonly participating in condensation reactions to form Schiff bases or acting as an intermediate in the synthesis of more complex structures . The specific 3,5-difluoro substitution on the benzaldehyde ring is a critical design feature, as fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable asset in the design of potential enzyme inhibitors or fluorescent probes . Researchers can utilize this compound as a precursor for the development of novel imidazole-containing therapeutics or as a key intermediate in the synthesis of fluorophores, analogous to DFHBI, which is used in biochemical studies . The aldehyde functional group is highly reactive, enabling straightforward derivatization into various valuable chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

3,5-difluoro-4-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-8-3-7(5-15)4-9(12)10(8)14-2-1-13-6-14/h1-6H

InChI Key

KWEZAVDGBZVVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C=C2F)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Procedure: The imidazole is added to a solution of 3,5-difluorobenzaldehyde in DMF, followed by the addition of potassium carbonate. The reaction mixture is stirred at an elevated temperature, typically around 100°C, for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(1H-imidazol-1-yl)benzoic acid.

    Reduction: 3,5-Difluoro-4-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde becomes evident when compared to related benzaldehyde derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Applications
3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde 3-F, 5-F, 4-imidazole 222.17 145–148 Moderate (DMF, DMSO) Pharmaceuticals, MOF synthesis
4-(1H-Imidazol-1-yl)benzaldehyde 4-imidazole 158.17 98–101 High (DMF, ethanol) Catalysis, ligand synthesis
5-Fluoro-4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde 5-F, 4-benzodioxole 290.25 162–165 Low (DMF, acetone) Antifungal agents
3,5-Dichloro-4-(1H-imidazol-1-YL)benzaldehyde 3-Cl, 5-Cl, 4-imidazole 254.08 160–163 Low (DCM, THF) Antimicrobial research

Key Findings

Electronic Effects: Fluorine substituents in the target compound increase electrophilicity at the aldehyde group compared to non-fluorinated analogs like 4-(1H-imidazol-1-yl)benzaldehyde. This enhances reactivity in nucleophilic additions (e.g., Schiff base formation) .

Solubility and Stability: The target compound’s moderate solubility in DMF aligns with its use in MOF synthesis, where polar aprotic solvents are preferred. In contrast, the benzodioxole derivative (from ) shows lower solubility due to its bulky substituent . Fluorine improves thermal stability, as evidenced by the higher melting point (145–148°C) compared to non-fluorinated imidazole-benzaldehydes.

Biological and Material Applications :

  • Imidazole-containing derivatives are prioritized in drug design for their metal-binding capacity. For example, the target compound’s imidazole group can coordinate to transition metals, enabling applications in catalysis or gas-selective MOFs (as suggested in ’s context on MOF adsorbents) .
  • The benzodioxole analog from demonstrates antifungal activity, whereas chlorine-substituted analogs are explored for antimicrobial properties.

Synthetic Considerations :

  • The synthesis of 3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde requires stringent anhydrous conditions (e.g., nitrogen atmosphere) to prevent aldehyde oxidation, similar to methods described in .
  • Reactions involving bulkier substituents (e.g., benzodioxole) often necessitate longer reaction times or higher temperatures.

Biological Activity

3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde features a benzaldehyde moiety substituted with a difluorinated phenyl group and an imidazole ring. The presence of fluorine atoms enhances the compound's lipophilicity and electron-withdrawing properties, which can significantly influence its biological interactions.

Interaction with Biological Targets

Imidazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific interactions of 3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde require further investigation; however, similar compounds have demonstrated:

  • Antimicrobial Activity: Imidazole-containing compounds have shown activity against various pathogens, including bacteria and fungi.
  • Anticancer Properties: Some imidazole derivatives induce apoptosis in cancer cells by modulating cell cycle progression and influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit antimicrobial properties. For example, studies on related imidazole derivatives have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehydeStaphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Note: Specific MIC values for 3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde are not yet available in the literature; however, related compounds suggest potential efficacy.

Anticancer Activity

In vitro studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: Compounds with similar structures exhibited IC50 values ranging from 7.82 to 21.48 µM, indicating significant anticancer potential.

Case Studies

Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activity. For instance:

  • Study on Fluorinated Imidazoles:
    • Researchers synthesized a series of fluorinated imidazoles and evaluated their antimicrobial activity.
    • Results indicated that certain derivatives showed enhanced activity against resistant bacterial strains compared to traditional antibiotics.
  • Cytotoxicity Assessment:
    • A study evaluated the cytotoxic effects of various imidazole derivatives on HepG2 cells.
    • The lead compound demonstrated significant induction of apoptosis through upregulation of pro-apoptotic markers like caspase-3.

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